molecular formula C15H18BrNO4 B11816677 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

Cat. No.: B11816677
M. Wt: 356.21 g/mol
InChI Key: UGKBRFMBEGBKFM-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is an organic compound with the molecular formula C15H18BrNO4 This compound is characterized by the presence of a bromine atom, a methoxy group, and a piperidinyl-ethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Piperidinyl-ethoxy Substitution: The piperidinyl-ethoxy group can be introduced through a nucleophilic substitution reaction using piperidine and ethylene oxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzoic acid.

    Reduction: 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the piperidinyl-ethoxy group can influence its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxybenzaldehyde: Lacks the piperidinyl-ethoxy group, making it less versatile in certain applications.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boronic ester group, used in different synthetic applications.

    3-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the piperidinyl-ethoxy group, affecting its reactivity and applications.

Uniqueness

3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the combination of functional groups it possesses, which allows for diverse chemical transformations and applications. The presence of the piperidinyl-ethoxy group enhances its potential in medicinal chemistry and material science, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H18BrNO4

Molecular Weight

356.21 g/mol

IUPAC Name

3-bromo-5-methoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde

InChI

InChI=1S/C15H18BrNO4/c1-20-13-8-11(9-18)7-12(16)15(13)21-10-14(19)17-5-3-2-4-6-17/h7-9H,2-6,10H2,1H3

InChI Key

UGKBRFMBEGBKFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)N2CCCCC2

Origin of Product

United States

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